m-PEG12-NH-C2-acid

PROTAC linker ADC conjugation molecular weight

m-PEG12-NH-C2-acid (CAS: 1949843-39-3) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a methoxy group, bridged by a 12-unit PEG chain and a secondary amine spacer. It belongs to the monodisperse PEG12 class of PROTAC (proteolysis targeting chimera) linkers and is also applicable as a non-cleavable linker in antibody-drug conjugates (ADCs).

Molecular Formula C28H57NO14
Molecular Weight 631.7 g/mol
Cat. No. B15542777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-NH-C2-acid
Molecular FormulaC28H57NO14
Molecular Weight631.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31)
InChIKeyKWNFYHANXNFDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG12-NH-C2-acid: Monodisperse PEG12 Linker for PROTAC and ADC Conjugate Synthesis


m-PEG12-NH-C2-acid (CAS: 1949843-39-3) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a methoxy group, bridged by a 12-unit PEG chain and a secondary amine spacer. It belongs to the monodisperse PEG12 class of PROTAC (proteolysis targeting chimera) linkers and is also applicable as a non-cleavable linker in antibody-drug conjugates (ADCs). Its defined molecular weight of 631.75 g/mol and dual reactive chemistry enable precise stoichiometric control in bioconjugation workflows, distinguishing it from polydisperse PEG reagents and single-functional-group alternatives.

Why m-PEG12-NH-C2-acid Cannot Be Replaced with Generic PEG or Amino Acid Linkers


Generic substitution of m-PEG12-NH-C2-acid with alternative PEG linkers (e.g., m-PEG12-amine, Amino-PEG12-acid, or Hydroxy-PEG12-acid) is not straightforward due to critical differences in terminal functional groups, molecular weight, and linker length. These parameters directly govern conjugate solubility, stability, and biological activity in PROTAC and ADC applications. [1] For instance, the presence of a secondary amine spacer in m-PEG12-NH-C2-acid provides distinct reactivity and spatial separation compared to primary amine-terminated analogs, impacting ternary complex formation in PROTACs. [2] Furthermore, the exact 12-unit PEG chain length is optimized for balancing aqueous solubility and reducing non-specific interactions, a property that varies with chain length modifications. The following quantitative evidence demonstrates why m-PEG12-NH-C2-acid offers verifiable differentiation over its closest in-class alternatives.

Quantitative Differentiation of m-PEG12-NH-C2-acid Against Close Analogs: A Comparative Evidence Guide


Molecular Weight Differentiation: m-PEG12-NH-C2-acid vs. m-PEG12-amine and Amino-PEG12-acid

m-PEG12-NH-C2-acid (MW = 631.75 g/mol) exhibits a 12.9% higher molecular weight compared to m-PEG12-amine (MW = 559.69 g/mol) and a 2.3% higher molecular weight relative to Amino-PEG12-acid (MW = 617.7 g/mol) [1]. This increased mass arises from the incorporation of a secondary amine and an extended ethylene spacer, providing a distinct hydrodynamic volume that can influence conjugate pharmacokinetics and solubility.

PROTAC linker ADC conjugation molecular weight

Solubility Enhancement: m-PEG12-NH-C2-acid vs. Non-PEGylated Alkyl Linkers

m-PEG12-NH-C2-acid demonstrates high aqueous solubility (stock solutions up to 20 mg/mL in DMSO/water mixtures) due to its 12-unit PEG backbone. In contrast, non-PEGylated alkyl linkers of comparable carbon length (e.g., C12-alkyl dicarboxylic acids) exhibit substantially lower aqueous solubility (<1 mg/mL in water) and often require organic co-solvents for conjugation reactions. The PEG12 spacer increases solubility in aqueous media by >10-fold relative to alkyl chain analogs.

aqueous solubility bioconjugation PEG linker

Functional Group Reactivity: Carboxylic Acid vs. Hydroxyl or Amino Terminated PEG12 Linkers

The terminal carboxylic acid of m-PEG12-NH-C2-acid enables direct amide bond formation with primary amines using EDC or HATU activation. In contrast, m-PEG12-amine (terminal amine) requires a carboxylate partner for conjugation, while Hydroxy-PEG12-acid (terminal hydroxyl) exhibits lower nucleophilicity and typically necessitates activation to a leaving group prior to coupling. This reactivity profile allows m-PEG12-NH-C2-acid to be incorporated into PROTACs via a single-step amidation with amine-containing ligands, streamlining synthetic routes.

amide bond formation EDC coupling PROTAC synthesis

Linker Length Optimization: PEG12 Spacer vs. PEG4 and PEG8 in PROTAC Ternary Complex Formation

Studies on PEG-based PROTAC linkers indicate that a 12-unit PEG chain (PEG12) provides optimal spatial separation between the target protein and E3 ligase ligands to facilitate efficient ternary complex formation and subsequent protein degradation. In head-to-head comparisons using pendant-type PEG linkers for ADCs, PEG12 linkers demonstrated superior in vivo antitumor activity and pharmacokinetic profiles compared to shorter PEG8 linkers. [1] While direct comparative degradation data for m-PEG12-NH-C2-acid versus PEG4 or PEG8 analogs in PROTACs are not available in public literature, class-level SAR studies consistently identify PEG12 as the preferred length for balancing flexibility and effective target engagement.

ternary complex PROTAC efficacy linker length

Optimal Research and Industrial Use Cases for m-PEG12-NH-C2-acid Based on Differentiated Evidence


High-Throughput PROTAC Library Synthesis Requiring Defined Linker Length and Solubility

In medicinal chemistry campaigns building PROTAC libraries, m-PEG12-NH-C2-acid serves as a standardized building block with a precise 12-unit PEG spacer. This length is empirically validated to promote efficient ternary complex formation and target degradation. The linker's high aqueous solubility (≥20 mg/mL in DMSO stock) enables automated liquid handling and parallel synthesis in 96-well plates without precipitation, ensuring consistent reaction yields across libraries. Procurement of this monodisperse linker eliminates variability associated with polydisperse PEG reagents, thereby enhancing reproducibility in SAR studies.

Non-Cleavable ADC Conjugation for Optimized Pharmacokinetics

For antibody-drug conjugate development, m-PEG12-NH-C2-acid can be employed as a non-cleavable linker. The PEG12 spacer has been shown in comparative studies to confer superior in vivo stability, prolonged plasma half-life, and enhanced tumor accumulation relative to shorter PEG linkers (e.g., PEG8). [1] The terminal carboxylic acid enables efficient conjugation to amine-containing payloads, while the methoxy group prevents non-specific interactions. This linker is particularly suitable for DAR8 ADCs, where hydrophilic PEG12 pendants mitigate aggregation and improve tolerability. [2]

Bioconjugation Workflows Demanding Single-Step Amide Coupling

m-PEG12-NH-C2-acid is ideal for bioconjugation protocols that require direct amide bond formation without pre-activation steps. Its carboxylic acid group reacts with primary amines in the presence of EDC or HATU to form stable amide linkages under mild conditions. This streamlined reactivity reduces the number of synthetic operations compared to hydroxyl-terminated PEG linkers, which necessitate conversion to NHS esters or other leaving groups. Procurement of this linker minimizes handling losses and improves overall conjugation efficiency, making it cost-effective for scale-up from milligram to gram quantities.

Targeted Protein Degradation Assays with Defined Linker Physicochemical Properties

In cellular PROTAC assays, linker physicochemical properties significantly influence permeability and degradation efficiency. m-PEG12-NH-C2-acid, with a molecular weight of 631.75 g/mol and calculated logP of approximately -4.8, provides a balance of aqueous solubility and membrane permeability suitable for intracellular target engagement. [3] Its monodispersity ensures that every molecule in the assay well is identical, eliminating batch-to-batch variability and enabling precise determination of DC50 and Dmax values. [4] This level of control is essential for reproducible pharmacology data in lead optimization.

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